2-Triethoxysilylpropanenitrile
Description
Significance of Organosilane Precursors in Advanced Materials Research
Organosilane precursors are fundamental to the development of advanced hybrid materials. These compounds characteristically feature one or more organic substituents and hydrolyzable groups (like alkoxy groups) attached to a central silicon atom. This dual nature allows them to act as molecular-level connectors, covalently bonding inorganic substrates (such as glass, metals, and silica) to organic polymers.
The hydrolysis and subsequent condensation of the alkoxysilyl groups form stable siloxane (Si-O-Si) networks, creating a robust inorganic backbone, while the organic functional groups remain available for further reactions or to impart desired properties like hydrophobicity, adhesion, or chemical reactivity. This capability has been instrumental in the progress of several areas:
Periodic Mesoporous Organosilicas (PMOs): These materials are synthesized using bridged organosilane precursors to create highly ordered, porous structures with large surface areas. The organic bridges within the silica (B1680970) walls allow for precise tuning of the material's chemical, mechanical, and dielectric properties. rsc.orgresearchgate.net
Polymer-Derived Ceramics (PDCs): Organosilane polymers, such as polycarbosilanes, can be thermally converted into high-performance ceramic materials like silicon carbide (SiC). tandfonline.com These PDCs are known for their exceptional stability at high temperatures. tandfonline.com
Surface Modification and Coatings: Organosilanes are widely used to create functional coatings on surfaces. These coatings can enhance adhesion, improve scratch resistance in clear coats, and create barriers with specific properties, such as for gas filtration. sigmaaldrich.comchemsrc.com
The versatility of organosilane precursors allows for the design of materials with tailored macroscopic, chemical, and physical properties, making them indispensable in modern materials science. tandfonline.com
Overview of Cyanoalkylalkoxysilanes in Chemical Research
Within the broader family of organosilanes, cyanoalkylalkoxysilanes are a specific subclass that possesses a terminal nitrile (cyano, -C≡N) group on the alkyl chain. This class of compounds, including 2-Triethoxysilylpropanenitrile and its common isomer 3-(Triethoxysilyl)propanenitrile, offers a distinct set of reactive possibilities. ontosight.aismolecule.com
The key features of cyanoalkylalkoxysilanes in chemical research are:
Dual Functionality: Like other organosilanes, they possess hydrolyzable trialkoxysilyl groups that can anchor the molecule to hydroxyl-rich surfaces or form a polysiloxane network through sol-gel processes.
Reactive Nitrile Group: The cyano group is a versatile functional handle in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. This allows for the chemical modification of surfaces or the synthesis of more complex organosilicon compounds. ontosight.ai
Applications in Materials Synthesis: In materials science, the cyano group's polarity and reactivity are exploited. For instance, cyano-functionalized mesoporous silica has been used for the selective adsorption of metal ions. chemsrc.com They also serve as precursors for creating materials with amino functionalities after reduction.
The synthesis of these compounds often involves the hydrosilylation of unsaturated nitriles, a fundamental process in organosilicon chemistry. smolecule.com Their ability to introduce a reactive and polar functional group makes them valuable building blocks in both academic research and industrial applications for creating functionalized polymers, adhesives, and composite materials. ontosight.aismolecule.com
Chemical Properties and Research Findings
The specific structure of this compound dictates its physical properties and reactivity, making it a subject of interest in targeted synthesis applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO₃Si |
| Monoisotopic Mass | 217.11342 Da |
| SMILES | CCOSi(OCC)OCC |
| InChI | InChI=1S/C9H19NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-7H2,1-4H3 |
| InChIKey | DXYXZPDAEJYSJL-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
Detailed research findings indicate that the primary application of this compound and its isomers lies in their use as coupling agents and surface modifiers. Research has shown their utility in fabricating functionalized silica materials. For example, fibrous cyano-modified mesoporous silica microspheres have been successfully created using both in-situ synthesis and post-modification methods, demonstrating their role in creating materials for selective adsorption. chemsrc.com Furthermore, these organosilanes are used to prepare organic-inorganic hybrid materials where the nitrile group can be transformed to impart new functionalities, such as converting it to an amine for further chemical linkage.
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 17932-62-6 |
| 3-(Triethoxysilyl)propanenitrile | 919-31-3 |
| Silicon Carbide | 409-21-2 |
| Polycarbosilanes | N/A |
| Acrylonitrile (B1666552) | 107-13-1 |
Structure
3D Structure
Properties
IUPAC Name |
2-triethoxysilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXZPDAEJYSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885000 | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17932-62-6 | |
| Record name | 2-(Triethoxysilyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17932-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
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| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
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| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
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| Record name | 2-(triethoxysilyl)propiononitrile | |
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Synthetic Methodologies and Reaction Mechanisms of 2 Triethoxysilylpropanenitrile
Precursor Synthesis Pathways to Cyanoalkylalkoxysilanes
The creation of cyanoalkylalkoxysilanes is a multi-step process that begins with the formation of essential precursors. These pathways are foundational to organosilicon chemistry and determine the structure and properties of the resulting compounds. encyclopedia.pub
The formation of a carbon-silicon (C-Si) bond is the cornerstone of organosilane synthesis. encyclopedia.pub Compared to carbon-carbon bonds, C-Si bonds are longer and weaker, making them more reactive. encyclopedia.pub Several strategies have been developed to forge this crucial link.
One primary method is hydrosilylation , which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. For cyanoalkylalkoxysilanes, this typically involves the reaction of a trialkoxysilane (e.g., triethoxysilane) with an unsaturated nitrile, such as acrylonitrile (B1666552). This reaction is often catalyzed by transition metal complexes.
Another significant strategy is the reaction of an organometallic reagent with a silicon halide. While historically important, with the first organosilicon compound, tetraethylsilane, being prepared via the reaction of tetrachlorosilane (B154696) with diethylzinc, this method can be less suitable for molecules with sensitive functional groups. encyclopedia.pub
More modern and milder techniques have also been developed. For instance, the coupling of benzylic halides and arylhalosilanes using sonication has been shown to be a high-yielding strategy for accessing bulky silanes. nih.gov In a novel biocatalytic approach, scientists have engineered heme proteins, like cytochrome c, to catalyze C-Si bond formation under physiological conditions, offering an environmentally friendly route to specific organosilicon compounds. nih.govchemistryworld.com This enzymatic method proceeds via carbene insertion into silicon-hydrogen bonds. nih.gov
A prominent industrial method for producing simple organosilane precursors is the "Direct Process," which reacts methyl chloride with a silicon-copper alloy to produce dimethyldichlorosilane, a building block for many silicon-based materials. encyclopedia.pub
The nitrile (-C≡N) group is a key functional component, and its integration into the silane (B1218182) structure is critical. The hydrosilylation of unsaturated nitriles, as mentioned above, is a direct method for achieving this. For example, the reaction of triethoxysilane (B36694) with acrylonitrile directly yields a (cyanoethyl)triethoxysilane. ontosight.ai
The mechanism of nitrile hydrosilylation has been studied in detail. For example, using ruthenium complexes as catalysts, the reaction is understood to proceed through the coordination and activation of the Si-H bond by the metal center. whiterose.ac.uk This is followed by the direct attack of the nitrile at the silicon atom, leading to the formation of a new N-Si bond and subsequent C-H bond formation, ultimately resulting in a silylimine. whiterose.ac.uk
An alternative pathway involves nucleophilic substitution, where a haloalkylnitrile reacts with a silylating agent. A typical synthesis might involve the reaction of a brominated nitrile, such as 4-bromobutyronitrile, with triethoxysilane. This approach leverages the reactivity of the halogen to form the C-Si bond, leaving the nitrile group intact. The choice of solvent is important, with polar aprotic solvents like THF or acetonitrile (B52724) often used to improve reaction homogeneity. The amino groups in certain silanes can also catalyze inorganic condensation reactions. researchgate.net
Organosilane Hydrolysis and Condensation Pathways
Organofunctional silanes like 2-Triethoxysilylpropanenitrile are hybrid molecules with two types of reactive groups: hydrolyzable alkoxy groups and an organofunctional group (in this case, nitrile). spast.org The key reactions these silanes undergo, particularly in sol-gel processes, are hydrolysis and condensation. spast.orgvulcanchem.com In hydrolysis, the triethoxysilyl group reacts with water to form silanol (B1196071) groups (Si-OH). spast.org These silanols are more acidic than alcohols and can then react with each other in a condensation step to form stable, cross-linked siloxane bridges (Si-O-Si). spast.orgacs.org This polymerization process transforms the molecular precursors from a colloidal solution (sol) into a solid network (gel). wikipedia.org
The kinetics of the sol-gel process are complex, involving simultaneous hydrolysis and condensation reactions that are influenced by numerous factors. spast.orgacs.org These include the water-to-silane ratio, pH, catalyst, solvent, temperature, and precursor concentration. spast.orgacs.orgdtic.mil
The hydrolysis of silanes is generally considered to be a first or pseudo-first-order reaction with respect to the alkoxysilane. nih.gov The condensation reaction, however, is often found to be second order. nih.gov
Catalysis is crucial for controlling the reaction rates. Silicon alkoxides react slowly with water, but the process can be significantly accelerated by acid or base catalysts. unitbv.ro
Acid Catalysis : Under acidic conditions, the hydrolysis rate is typically faster than the condensation rate. unitbv.ro The mechanism involves the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to attack by water. nih.govmdpi.com This leads to less branched polymer clusters. nih.gov
Base Catalysis : Under basic conditions, condensation is generally faster than hydrolysis. unitbv.ro The mechanism involves the direct nucleophilic attack of a hydroxyl ion on the silicon atom. nih.gov This process tends to form more highly branched and condensed clusters. nih.gov
Transition metal complexes, such as Co(II), Ni(II), Cu(II), and Zn(II) bis(acetylacetonate) complexes, have also been identified as active catalysts for the sol-gel process. nih.gov These complexes primarily act as condensation catalysts, similar in effect to Brønsted bases, though their mechanistic pathway appears to be different. nih.gov
The formation of the siloxane (Si-O-Si) linkage is the fundamental step in the polymerization of silanes. The mechanism depends heavily on the reaction conditions and catalysts used. frontiersin.orgnih.gov
Under typical sol-gel conditions, the condensation reaction can proceed via two main pathways:
Water-producing condensation : Two silanol groups react to form a siloxane bridge and a water molecule. researchgate.net
Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bridge and an alcohol molecule. researchgate.net
The generally accepted mechanism for these reactions is a bimolecular nucleophilic substitution (SN2-Si). nih.gov
In acidic media , a protonated silanol is attacked by a neutral silanol. nih.gov
In basic media , a deprotonated silanolate anion attacks a neutral silanol. nih.gov
Atomistic simulations have provided deeper insight, showing that the formation of one interfacial siloxane bond can increase the energy barrier for the formation of subsequent bonds on neighboring sites, a phenomenon attributed to elastic interactions within the silica (B1680970) structure. aps.org More advanced catalytic systems, such as those using B(C₆F₅)₃ or copper complexes, have been developed for the controlled synthesis of oligosiloxanes through dehydrocoupling reactions between hydrosilanes and silanols or alkoxysilanes. frontiersin.orgnih.govrsc.org
The pH of the reaction medium has a profound and well-documented effect on both hydrolysis and condensation rates. unm.eduwiley-vch.de
Hydrolysis Rate : The rate of hydrolysis for alkoxysilanes is at a minimum around a neutral pH of 7. The rate increases significantly under both acidic (pH < 4) and basic (pH > 7) conditions. unitbv.rounm.edu This is because the reaction is catalyzed by both H⁺ and OH⁻ ions. unm.edu
Condensation Rate : The rate of condensation shows a different pH dependency. It is at a minimum around pH 2 and reaches a maximum in the weakly acidic to neutral range (pH 6-7), before increasing again at higher pH. unitbv.ro The point of minimum condensation rate is known as the isoelectric point. For organosilanes, electron-donating alkyl groups can shift this point to a higher pH. unm.edu
The choice of solvent is another critical parameter. acs.orgresearchgate.net Solvents can influence reaction rates by affecting the solubility of reactants, the stability of transition states, and by participating in the reaction through hydrogen bonding. researchgate.net
Protic vs. Aprotic Solvents : Protic solvents can form hydrogen bonds, which can either hinder or promote condensation depending on the pH and the specific mechanism. researchgate.net Aprotic solvents have been shown to increase particle growth rates in some systems. unm.edu
Solvent Polarity : The polarity of the solvent plays a role in the SN2-type reaction mechanisms, influencing the stability of charged intermediates and transition states. researchgate.net Studies on methyltriethoxysilane (MTES) have shown that different hydrolysis rates in various solvents (like methanol, ethanol (B145695), and dioxane) can be attributed to hydrogen-bonding characteristics and hydrophobic interactions. researchgate.net
Investigation of Reaction Intermediates in Sol-Gel Reactions
The sol-gel process involving this compound, like other alkoxysilanes, proceeds through a series of hydrolysis and condensation reactions. unm.edunweurope.eu The fundamental steps involve the hydrolysis of the triethoxysilyl groups (-Si(OCH₂CH₃)₃) to form reactive silanol groups (-Si(OH)₃), followed by condensation of these intermediates to form siloxane (Si-O-Si) networks. nih.gov
The process begins with the hydrolysis reaction, where water molecules nucleophilically attack the silicon atom, leading to the replacement of ethoxy groups (–OCH₂CH₃) with hydroxyl groups (–OH). pageplace.de This reaction can be catalyzed by either acids or bases. unm.edunih.gov
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group (ethanol). This is followed by the nucleophilic attack of water on the silicon atom. unm.edu
Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom, facilitating the displacement of the alkoxy group. unm.edunih.gov
The hydrolysis of this compound results in the formation of various silanol intermediates, such as (HO)(CH₃CH₂O)₂Si(CH₂)₂CN, (HO)₂(CH₃CH₂O)Si(CH₂)₂CN, and the fully hydrolyzed silanetriol, (HO)₃Si(CH₂)₂CN. gelest.com These silanol-containing species are highly reactive.
Following hydrolysis, the condensation reactions commence. These reactions involve the combination of silanol groups to form siloxane bonds, with the elimination of either water or an alcohol molecule. nih.gov
Water condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol condensation: A silanol group reacts with an ethoxy group to produce a siloxane bond and an ethanol molecule.
The interplay between the rates of hydrolysis and condensation, which are influenced by factors such as pH, water-to-silane ratio, and solvent, determines the structure of the resulting polymeric network. unm.edu Under basic conditions, condensation can occur before hydrolysis is complete, leading to more complex, particle-like structures. gelest.com In contrast, acidic conditions tend to favor hydrolysis, resulting in more linear or randomly branched polymers. gelest.com The nitrile group (–C≡N) on the propyl chain generally remains intact during the initial stages of the sol-gel process under typical conditions.
Nitrile Group Reactivity and Derivatization Research
The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. wikipedia.orglumenlearning.com This reactivity allows for a range of nucleophilic addition reactions. For instance, the addition of hydrogen cyanide across the nitrile can lead to the formation of dinitriles, while the addition of ammonia (B1221849) or amines can yield amidines. The reaction with hydrogen sulfide (B99878) results in thioamides. These reactions typically require specific catalysts or reaction conditions to proceed efficiently. wikipedia.org The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the nitrile, breaking the pi bond and forming a new single bond. savemyexams.comlabster.com The resulting intermediate is then typically protonated to give the final product. savemyexams.comchemguide.co.uk
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-(triethoxysilyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions. lumenlearning.comsavemyexams.com
Acid-catalyzed hydrolysis: The nitrile is treated with an aqueous acid solution (e.g., HCl or H₂SO₄) and heated. google.comyoutube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com
Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This initially forms a carboxylate salt and ammonia. savemyexams.comyoutube.com Subsequent acidification is necessary to protonate the carboxylate and obtain the final carboxylic acid. savemyexams.com
The hydrolysis of nitriles is a valuable method for preparing carboxylic acids, especially when the starting material is derived from an alkyl halide via nucleophilic substitution with a cyanide salt, as this allows for a one-carbon chain extension. lumenlearning.comlibretexts.org
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid | H₃O⁺, Heat | Amide | Carboxylic Acid, Ammonium Salt |
| Base | 1. OH⁻, H₂O, Heat2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
This table presents generalized information on nitrile hydrolysis and may not reflect the specific conditions for this compound.
The nitrile group can be reduced to a primary amine, converting this compound into 3-aminopropyltriethoxysilane (B1664141), a widely used silane coupling agent. This reduction requires potent reducing agents or catalytic hydrogenation. researchgate.netstudymind.co.uk
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas (H₂) at high pressure and temperature in the presence of a metal catalyst such as nickel, platinum, or palladium. studymind.co.uksavemyexams.com
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, followed by an aqueous workup, are highly effective for this transformation. studymind.co.ukyoutube.com Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, have also been shown to reduce aliphatic nitriles. youtube.comnih.gov
The choice of reducing agent can be critical to avoid side reactions and achieve high yields of the desired primary amine. nih.gov
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Ni/Pt/Pd catalyst, High T/P | Economical for large scale, potential for side reactions. |
| Lithium Aluminum Hydride | 1. LiAlH₄ in dry ether2. H₂O or dilute acid | High reactivity, expensive, requires anhydrous conditions. studymind.co.uk |
| Borane Reagents | e.g., BH₃-THF | Can offer good selectivity. youtube.com |
This table presents generalized information on nitrile reduction and may not reflect the specific conditions for this compound.
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The core of this synthesis involves the formation of an α-amino nitrile from an aldehyde, ammonia, and a cyanide source. wikipedia.orgnumberanalytics.com This α-amino nitrile is then hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.comck12.org
While this compound is a β-amino nitrile precursor, its synthesis can be seen as analogous to a step in the Strecker pathway. The formation of α-amino nitriles in the Strecker synthesis proceeds via the reaction of an imine (formed from an aldehyde and ammonia) with a cyanide ion. wikipedia.orgnumberanalytics.com The identification of key intermediates like aminomethanol (B12090428) in Strecker-type reactions highlights the fundamental steps of nucleophilic addition of ammonia and cyanide. nih.gov Although not a direct application in the traditional sense of producing an α-amino acid from an aldehyde, the chemistry involved in the synthesis and derivatization of silylated nitriles shares principles with the reactions central to the Strecker synthesis.
Grignard reagents (R-MgX) are potent nucleophiles that readily react with the electrophilic carbon of the nitrile group. masterorganicchemistry.comlibretexts.org The addition of a Grignard reagent to this compound would initially form an imine intermediate after the addition of the 'R' group from the Grignard reagent to the nitrile carbon. wikipedia.orgmasterorganicchemistry.com This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield a ketone. masterorganicchemistry.compressbooks.pub
Exploration of 2 Triethoxysilylpropanenitrile in Sol Gel Chemistry and Hybrid Materials
Sol-Gel Process Parameters and Morphological Control
The sol-gel process for organoalkoxysilanes like 2-Triethoxysilylpropanenitrile involves two primary reactions: hydrolysis and condensation. mdpi.com In the hydrolysis step, the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH) upon reaction with water. Subsequently, these silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges, releasing water or ethanol (B145695) in a condensation reaction. This process transforms a colloidal suspension, or "sol," into a continuous solid network, or "gel." nweurope.eu The final properties of the material, such as porosity and morphology, are highly dependent on the parameters of this process. mdpi.comnih.gov
Investigation of Sol-Gel Processing Conditions and Their Impact on Product Structure
The structure of materials derived from this compound is directly influenced by the conditions of the sol-gel process, including pH, water-to-silane ratio, catalyst, and solvent. These parameters control the relative rates of hydrolysis and condensation, which in turn dictate the final structure of the siloxane network. mdpi.com
The pH of the reaction medium is a critical factor. Acidic conditions tend to promote hydrolysis and result in more linear or weakly branched polymer chains, which can lead to microporous structures. mdpi.com Conversely, basic conditions accelerate condensation reactions, favoring the formation of more highly branched clusters and leading to particulate sols that assemble into mesoporous structures. mdpi.com For this compound, a study involving its hydrolytic polycondensation in a sodium hydroxide (B78521) aqueous solution led to the formation of carboxylate group-containing rod-like polysilsesquioxanes with a hexagonally stacked structure. researchgate.netresearchgate.net This demonstrates that under specific basic conditions, the precursor can self-organize into ordered domains.
The structure of the resulting material can be analyzed using techniques like 29Si Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the degree of condensation of the silicon atoms. rsc.orgresearchgate.netnih.gov For hybrid xerogels made by co-condensing an organosilane with tetraethoxysilane (TEOS), 29Si NMR can distinguish between different silicon species (T-species from the organosilane and Q-species from TEOS) and their condensation state (e.g., T¹, T², T³), revealing how completely the precursors have reacted to form the network. nih.gov Studies on similar organosilanes show that incomplete condensation of the organic precursor is common. nih.gov
| Catalytic Medium | Activation Energy (kJ mol⁻¹) | General Reaction Enthalpy |
|---|---|---|
| Acidic | 58 | Endothermic |
| Alkaline | 20 | Exothermic |
Formation of Colloidal Sols and Gelation Dynamics
The transition from a solution of precursors to a solid gel network occurs through the formation of a colloidal sol. A sol is a stable suspension of solid particles within a liquid. In the context of this compound, these primary particles are nanosized oligomers formed during the initial hydrolysis and condensation reactions. The stability and subsequent aggregation of these colloidal particles are governed by interparticle forces and interactions with the solvent.
The gelation process involves the linking of these colloidal particles or polymeric species into a continuous, sample-spanning network. The point of gelation, or the gel point, is marked by a sharp increase in viscosity. The dynamics of this process are complex and can be influenced by factors such as precursor concentration, temperature, and pH. rsc.org For instance, in some systems, gelation is a thermally reversible process, where a transition from a low-viscosity sol to a high-viscosity gel occurs upon a change in temperature. researchgate.net While specific gelation dynamics for systems based solely on this compound are not extensively documented, the general principles suggest that the nitrile functionality could influence inter-particle interactions through dipole-dipole forces, potentially affecting aggregation and the final gel structure.
Fabrication of Organic-Inorganic Hybrid Materials
This compound is a valuable precursor for creating organic-inorganic hybrid materials, where the propionitrile (B127096) group is covalently linked to the inorganic silica (B1680970) backbone. This integration at the molecular level allows for the creation of materials with tunable properties. The most common method for preparing such hybrids is the co-condensation of the organosilane with a network-forming agent like tetraethoxysilane (TEOS). mdpi.com
Design and Synthesis of Silica-Based Hybrid Networks
The design of silica-based hybrid networks using this compound allows for the incorporation of the polar nitrile (-C≡N) functionality throughout the material. This functional group can increase the dielectric constant of the material and serve as a site for further chemical reactions. acs.org The synthesis typically involves mixing this compound with TEOS in a common solvent, followed by the addition of water and a catalyst to initiate the sol-gel process. mdpi.com
The final network structure is influenced by the molar ratio of the precursors. Increasing the proportion of this compound introduces more organic character into the silica network, which can affect the material's mechanical properties, thermal stability, and surface chemistry. researchgate.net For example, the incorporation of organic groups can reduce the shrinkage that often occurs during the drying of gels. However, a very high organic content might compromise the structural and thermal stability provided by the inorganic silica framework. mdpi.comresearchgate.net
An interesting application in the design of advanced networks is the use of this compound as a "spacer" molecule on a silica surface during the synthesis of dendritic polymers. By co-immobilizing it with an amino-functional silane (B1218182) like 3-aminopropyltriethoxysilane (B1664141) (APES), it reduces the surface density of the amino groups that initiate dendrimer growth. This spatial separation prevents undesired cross-linking reactions between growing dendrons, leading to fewer structural defects in the final hyperbranched polymer network. mdpi.com
Development of Hybrid Gels and Xerogels
The wet gel resulting from the sol-gel process is a biphasic material containing the solid siloxane network filled with a liquid phase (solvent and reaction byproducts). To obtain a dry, porous material, this liquid must be removed. When the gel is dried under ambient conditions, capillary forces can cause the network to collapse, resulting in a dense, low-porosity material called a xerogel. nih.gov
Hybrid xerogels can be prepared by the co-condensation of this compound and TEOS. mdpi.com The properties of these xerogels, such as pore size and surface area, can be tailored by adjusting the synthesis conditions and the ratio of the organic to inorganic precursor. nih.gov The presence of the propionitrile groups within the xerogel can modify its surface chemistry, for instance, by altering its hydrophilicity and affinity for adsorbing specific molecules. While detailed studies on xerogels derived specifically from this compound are limited, research on similar systems with phenyl- and chloropropyl-triethoxysilanes shows that the nature and concentration of the organosilane precursor allow for the modulation of porosity, hydrophilicity, and local order within the xerogel structure. mdpi.comnih.gov
Integration into Advanced Polymer Networks and Composites
When used as a filler or to modify fillers, the triethoxysilyl end of the molecule can bond to inorganic surfaces (like silica or other metal oxides) via hydrolysis and condensation, while the nitrile-terminated organic chain can interact with the polymer matrix. smolecule.com This improves adhesion between the two phases, which is often a point of failure in composite materials.
A notable application is in solid polymer electrolytes for lithium-metal batteries. Barium titanate (BTO) nanoparticles coated with this compound have been incorporated as fillers into a poly(ethylene oxide) (PEO) matrix. The nitrile groups are believed to facilitate Li⁺ transfer, and the modified nanoparticles enhance both the ionic conductivity and the mechanical stability of the electrolyte. rsc.org In one study, the addition of 10 wt% of BTO@TESPN improved the ionic conductivity at 60 °C by more than double and significantly increased the stability of the battery during cycling. rsc.org
In another example, the effect of this compound on the mechanical properties of a composite of cis-1,4-polybutadiene rubber and HMX (a high explosive) was investigated. In this particular system, its inclusion reportedly decreased the mechanical properties, highlighting that the effectiveness of a coupling agent is highly dependent on the specific chemistry of the polymer and filler involved. researchgate.net
| Polymer System | Role of this compound | Observed Effect | Reference |
|---|---|---|---|
| Poly(ethylene oxide) (PEO) with BaTiO₃ nanoparticles | Surface coating on filler | Enhanced ionic conductivity and mechanical stability of the solid electrolyte. | rsc.org |
| Cis-1,4-polybutadiene rubber with HMX crystals | Coupling agent | Decreased mechanical properties (tensile and compressive strength). | researchgate.net |
| Silica surface for dendritic polymer growth | Spacer molecule | Reduced structural defects in the final polymer network. | mdpi.com |
Formation of Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are a unique class of materials where two or more polymer networks are at least partially interlaced on a molecular scale without being covalently bonded to each other. kinampark.com These networks can be visualized as an entanglement of two or more distinct polymer chains that are physically trapped within each other. The formation of IPNs often leads to materials with synergistic properties, exhibiting characteristics superior to the individual component polymers. semanticscholar.org
This compound is a valuable precursor in the creation of IPNs, particularly in hybrid materials that combine inorganic and organic components. The triethoxysilyl group of the molecule allows for the formation of an inorganic silica-based network through the sol-gel process. vulcanchem.comwikipedia.org This process involves the hydrolysis and condensation of the alkoxide groups to form a stable, three-dimensional network of siloxane (Si-O-Si) bonds. wikipedia.org
Simultaneously or sequentially, an organic polymer network can be formed from a suitable monomer. The nitrile functionality (-C≡N) of this compound can be a key site for polymerization or other chemical modifications, allowing for the creation of the second, organic network. The result is a hybrid material where the inorganic and organic networks are intimately intertwined, leading to enhanced mechanical strength, thermal stability, and tailored chemical resistance.
The synthesis of these IPNs can be carried out through various methods, including sequential and simultaneous processes. In a sequential IPN synthesis, one network is formed first, and then the second monomer is swollen into this network and polymerized in situ. kinampark.comsemanticscholar.org For a simultaneous IPN, the precursors for both networks are mixed, and the polymerizations are carried out at the same time but through non-interfering chemical routes. semanticscholar.org
A key factor in the successful formation of IPNs is the miscibility of the components. polymerphysics.net The use of solvents can aid in achieving a homogeneous mixture of the inorganic and organic precursors before the crosslinking reactions occur. polymerphysics.net The resulting morphology of the IPN, which can range from a finely dispersed phase to a co-continuous network, significantly influences the final properties of the material. polymerphysics.net
Crosslinking Mechanisms in Hybrid Polymer Systems
Crosslinking is a fundamental process in polymer science that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. specialchem.comrsdjournal.org This network structure is responsible for the enhanced mechanical properties, thermal stability, and chemical resistance of crosslinked polymers compared to their linear counterparts. specialchem.com In hybrid polymer systems incorporating this compound, the crosslinking mechanisms are twofold, involving both the inorganic and organic components.
The primary crosslinking mechanism for the inorganic part of the hybrid system is the sol-gel process. vulcanchem.com The triethoxysilyl groups of this compound undergo hydrolysis in the presence of water, often catalyzed by an acid or a base, to form reactive silanol (Si-OH) groups. wikipedia.org These silanol groups then undergo condensation reactions with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the inorganic silica network. wikipedia.org The extent of this hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, and the presence of catalysts. nih.gov
The organic component of the hybrid system can be crosslinked through various mechanisms, depending on the nature of the organic monomer and the intended application. The nitrile group of this compound itself can participate in certain chemical reactions, although it is often the organic comonomer that dictates the primary crosslinking chemistry for the organic network. Common crosslinking methods for the organic phase in hybrid materials include:
Free-radical polymerization: If the organic monomer contains a vinyl group, crosslinking can be initiated by free radicals generated from thermal or photoinitiators. specialchem.com
Addition and condensation reactions: Other functional groups on the organic monomers can undergo addition or condensation reactions to form the crosslinked network. specialchem.com
The interplay between the inorganic and organic crosslinking processes is crucial in determining the final structure and properties of the hybrid material. The relative rates of the sol-gel reaction and the organic polymerization can influence the degree of phase separation and the morphology of the resulting interpenetrating networks.
Advanced Applications and Research Frontiers Involving 2 Triethoxysilylpropanenitrile
Catalysis Research and Catalyst Support Applications
In the realm of catalysis, 2-Triethoxysilylpropanenitrile is instrumental in the synthesis of functionalized catalyst supports, particularly those based on silica (B1680970). The nitrile group of TESPN can be chemically transformed, allowing for the introduction of various active functionalities onto a catalyst support surface.
A prominent application involves the functionalization of silica nanoparticles (SiO2 NPs). The process begins with the covalent grafting of TESPN onto the silica surface. Subsequently, the terminal nitrile groups are hydrolyzed under acidic conditions, typically using sulfuric acid, to yield carboxylic acid functions (-COOH). This results in the formation of silica beads decorated with carboxylic acid groups (SiO2@COOH). nih.gov These functionalized beads can then serve as a solid support for catalytically active metal complexes. For instance, they have been investigated as a replacement for volatile acetic acid in epoxidation reactions catalyzed by manganese (Mn) and iron (Fe) complexes. nih.gov
The key advantage of using TESPN-derived supports is the ability to create a heterogeneous catalyst system. This approach offers several benefits over homogeneous systems, including simplified catalyst recovery and product purification, leading to more sustainable and cost-effective chemical processes. The controlled surface chemistry afforded by TESPN allows for the precise tuning of the catalyst support's properties to enhance catalytic activity and selectivity.
| Catalyst Support | Precursor | Functional Group | Application | Reference |
| SiO2@COOH | This compound | Carboxylic Acid | Support for Mn and Fe epoxidation catalysts | nih.gov |
Biomaterials Research Utilizing Silane (B1218182) Derivatives
The ability of this compound to modify surfaces at the nanoscale is of significant interest in biomaterials research. The surface properties of a biomaterial dictate its interaction with biological systems, influencing protein adsorption and subsequent cellular responses.
TESPN is employed to create surfaces with specific chemical functionalities to study and control bio-interfacial phenomena. By immobilizing TESPN on a substrate, a surface rich in nitrile groups is created. The influence of this nitrile functionality on protein adsorption and cell adhesion can then be investigated. researchgate.net
Research has explored the adsorption behavior of proteins on surfaces modified with various silane coupling agents, including TESPN. researchgate.net These studies are crucial for designing biomaterials that either promote or resist protein adsorption, depending on the intended application. For example, in implantable devices, minimizing non-specific protein adsorption is often desirable to prevent adverse inflammatory responses. Conversely, for tissue engineering scaffolds, promoting the adsorption of specific proteins can enhance cell attachment and proliferation. The use of TESPN provides a chemically defined surface that aids in elucidating the fundamental mechanisms governing these interactions.
While direct studies on the use of this compound in tissue engineering scaffolds are emerging, its role as a surface functionalization agent is highly relevant. The principles of modifying surfaces to control biological interactions are central to the design of effective tissue engineering scaffolds. The functionalization of scaffold materials with TESPN could offer a pathway to introduce nitrile or carboxylic acid groups, thereby altering surface wettability and charge. These properties are known to influence cell behavior, including adhesion, migration, and differentiation.
Furthermore, TESPN can act as a "spacer" molecule when immobilizing more complex bioactive molecules, such as dendrimers, onto a silica-based scaffold. This spacing can reduce steric hindrance and improve the efficiency of subsequent synthetic steps, ultimately allowing for the creation of more complex and functional scaffold surfaces designed to mimic the natural extracellular matrix. researchgate.net
Nanotechnology Research Applications
In nanotechnology, this compound is a key reagent for the synthesis and functionalization of nanostructured materials. Its ability to bridge inorganic and organic components makes it an invaluable tool for creating hybrid nanomaterials with tailored properties.
A significant application of TESPN in nanotechnology is the surface functionalization of silica nanoparticles. The process involves the reaction of TESPN with silica nanoparticles to create nitrile-functionalized nanoparticles (SiO2-CN NPs). nih.govnih.gov These functionalized nanoparticles can be used as building blocks for more complex nanostructures.
For example, SiO2-CN NPs can be used to stabilize Pickering emulsions, which are emulsions stabilized by solid particles. These emulsions can then be used as templates to create 2D nanostructured films. nih.govnih.gov In this process, a monomer phase is emulsified in water containing the functionalized nanoparticles. The nanoparticles assemble at the oil-water interface, and upon polymerization of the monomer, a solid film with a nanostructured surface is formed. nih.gov The nitrile groups on the nanoparticle surface can be further hydrolyzed to carboxylic acid groups, creating a functional surface that can be used for applications such as the adsorption of metal ions. nih.gov
Table of Nanoparticle Functionalization using TESPN
| Nanoparticle | Functionalizing Agent | Resulting Surface Group | Application | Reference |
|---|---|---|---|---|
| Silica Nanoparticles (SiO2) | This compound | Nitrile (-CN) | Intermediate for further functionalization | nih.govnih.gov |
The functionalization of nanoparticles with TESPN is also being explored for the development of nano-scale carrier systems, such as those for drug delivery. The ability to introduce specific chemical groups onto the surface of nanoparticles is crucial for controlling their interaction with biological systems and for targeting specific cells or tissues.
In the context of drug delivery, mesoporous silica nanoparticles (MSNs) are often used due to their high surface area and porous structure, which allows for the loading of therapeutic agents. The surface of these MSNs can be functionalized using TESPN. For instance, TESPN has been used as a spacer molecule to reduce the initial density of amino groups on a silica surface, which in turn improves the efficiency of synthesizing poly(amidoamine) (PAMAM) dendrons on the surface. researchgate.net These dendrimer-functionalized MSNs have shown potential as controlled drug delivery systems. The precise control over surface chemistry enabled by reagents like TESPN is a key factor in the design of next-generation nano-scale carrier systems.
Advanced Characterization Methodologies for 2 Triethoxysilylpropanenitrile and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2-Triethoxysilylpropanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR for structural elucidation and kinetics studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. omicsonline.orgweebly.comresearchgate.netjchps.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be determined.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the different types of hydrogen atoms present in the molecule. hw.ac.ukmasterorganicchemistry.com For this compound, characteristic signals would be expected for the protons of the ethoxy groups (CH₃ and OCH₂) and the propyl chain (CH₂ adjacent to silicon, the central CH₂, and the CH₂ adjacent to the nitrile group). The integration of these signals gives the relative number of protons in each environment. docbrown.info
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. libretexts.orgyoutube.com Each carbon atom in the triethoxysilyl, propane, and nitrile groups will produce a unique signal, confirming the carbon backbone of the compound. The chemical shifts are influenced by the local electronic environment, providing further structural confirmation. libretexts.org
²⁹Si NMR Spectroscopy : Silicon-29 NMR is particularly valuable for organosilicon compounds. It provides direct information about the silicon atom's chemical environment, including the number and type of groups attached to it. For this compound, a characteristic chemical shift would confirm the presence of the triethoxysilyl group.
Kinetics Studies : NMR is also a valuable tool for studying the kinetics of reactions involving this compound, such as hydrolysis and condensation. nih.govuni-mainz.dearxiv.orgnih.govelsevierpure.comresearchgate.net By acquiring spectra at different time intervals, the consumption of reactants and the formation of intermediates and products can be monitored in real-time, allowing for the determination of reaction rates and mechanisms. nih.govnih.govelsevierpure.comresearchgate.net
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.5 - 4.0 | Number and type of proton environments, relative ratios of protons. |
| ¹³C | 5 - 120 | Number of unique carbon environments, carbon backbone structure. |
| ²⁹Si | -40 to -60 | Silicon chemical environment, degree of condensation. |
Infrared (IR) Spectroscopy (Functional group analysis, monitoring hydrolysis/condensation)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. rsc.orgthermofisher.comresearchgate.netpressbooks.pubyoutube.comspectroscopyonline.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key functional groups and their characteristic IR absorption bands in this compound include:
C≡N (Nitrile) : A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
Si-O-C : Strong, broad absorption bands in the region of 1000-1100 cm⁻¹.
C-H (Alkyl) : Stretching vibrations typically appear between 2850 and 3000 cm⁻¹.
Si-C : Weaker absorptions can be found in the fingerprint region.
IR spectroscopy is also highly effective for monitoring the hydrolysis and condensation reactions of this compound. nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net During hydrolysis, the intensity of the Si-O-C bands decreases, while a broad absorption band corresponding to Si-OH (silanol) groups appears around 3200-3700 cm⁻¹. Subsequent condensation leads to the formation of Si-O-Si linkages, which exhibit a strong, broad absorption band around 1000-1100 cm⁻¹, often overlapping with the Si-O-C bands.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N | Stretch | 2240 - 2260 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| Si-O-C | Stretch | 1000 - 1100 |
| O-H (in Si-OH) | Stretch | 3200 - 3700 |
| Si-O-Si | Stretch | 1000 - 1100 |
Raman Spectroscopy (Complementary vibrational analysis)
Raman spectroscopy provides complementary information to IR spectroscopy for the vibrational analysis of this compound. nih.govrsc.orgresearchgate.netustc.edu.cnresearchgate.net While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy relies on the scattering of light from vibrating molecules, with signal intensity depending on changes in polarizability.
The nitrile (C≡N) group, in particular, often gives a strong and sharp signal in the Raman spectrum, making it an excellent marker for this functional group. The Si-O-Si symmetric stretch, which can be weak in the IR spectrum, is often more prominent in the Raman spectrum. This makes Raman spectroscopy a valuable tool for studying the condensation process. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. whitman.edunih.govyoutube.commiamioh.edunih.gov In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of ethoxy groups, cleavage of the propyl chain, and other rearrangements, providing a "fingerprint" of the molecule's structure.
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. These methods are crucial for understanding the material's thermal stability, decomposition behavior, and transitions. mt.comresearchgate.netvinca.rs
Common thermal analysis techniques include:
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated at a controlled rate. mt.comresearchgate.net This technique is used to determine the thermal stability and decomposition temperature of this compound. The resulting TGA curve provides information on the temperature ranges where volatilization or decomposition occurs and the amount of residue remaining at high temperatures.
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect thermal transitions such as glass transitions, crystallization, and melting. For derivatives or polymers of this compound, DSC can provide valuable information about their amorphous or crystalline nature and processing temperatures.
| Technique | Measurement | Information Obtained |
| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, residual mass. |
| DSC | Heat flow vs. Temperature | Glass transition temperature, melting point, crystallization temperature. |
Thermogravimetric Analysis (TGA) for thermal stability and decomposition studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound and materials derived from it. netzsch.comtainstruments.com The method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, typically nitrogen or air. tainstruments.com The resulting data, presented as a TGA curve (mass versus temperature) and its derivative (DTG curve, rate of mass loss versus temperature), provide critical insights into decomposition patterns, thermal stability limits, and the composition of materials. researchgate.net
For organosilanes like this compound, TGA can determine the onset temperature of decomposition, which indicates the upper-temperature limit of its utility. The analysis can reveal a multi-step degradation process. For instance, an initial weight loss at lower temperatures might correspond to the loss of volatile components or the scission of the ethoxy groups. Subsequent weight loss at higher temperatures would be associated with the degradation of the propanenitrile functional group and the cleavage of the silicon-carbon bond, ultimately leading to the formation of a stable silica (B1680970) (SiO₂) residue, especially during analysis in an oxidizing atmosphere. tainstruments.com
The atmosphere used during the TGA experiment is a critical parameter. In an inert atmosphere like nitrogen, the analysis reveals the inherent thermal stability of the chemical bonds within the molecule. In an oxidizing atmosphere like air, the analysis provides information on the thermo-oxidative stability, which is often lower than the stability in an inert environment. rsc.org Kinetic studies, employing methods like Flynn-Wall-Ozawa, can be performed by running TGA experiments at multiple heating rates to calculate the activation energy of decomposition, offering predictive insights into the material's long-term thermal endurance. tainstruments.comelectrochem.orgmdpi.com
| Material | Atmosphere | Onset Decomposition Temperature (Tonset) | Temperature at Max Decomposition Rate (Tpeak) | Char Yield at 800°C (%) |
|---|---|---|---|---|
| Silicone Resin | Nitrogen | 510°C | 545°C | 65% |
| Silicone Resin | Air | 490°C | 520°C | 5% |
| Cyano-functionalized Polymer | Nitrogen | 350°C | 380°C | 40% |
| Silane-grafted Nanoparticles | Nitrogen | 420°C | 460°C | 75% (including nanoparticle mass) |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for surface topography and microstructure
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and microstructure of substrates modified with this compound. This technique uses a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed morphological information. researchgate.net When this compound is applied to a surface, it undergoes hydrolysis and condensation reactions, forming a polysiloxane film. SEM is used to assess the quality of this film, including its uniformity, thickness, and the presence of any defects.
Research on similar organosilane coatings has shown that the resulting layer is often not a perfectly uniform monolayer. Instead, it can form discrete, island-like domains, especially at higher concentrations or with inadequate application procedures. lehigh.edu SEM can effectively resolve these features, providing information on the size, distribution, and coverage of these silane (B1218182) islands. lehigh.edu Furthermore, SEM can reveal changes in the surface roughness of the substrate following silanization. For instance, a smooth surface may become rougher due to the formation of silane agglomerates, or a rough surface may be smoothed by the filling of pores and crevices. semanticscholar.org
In composite materials where this compound is used as a coupling agent to bond fillers to a polymer matrix, SEM is employed to examine the fracture surface. Good adhesion at the filler-matrix interface, facilitated by the silane, results in a fracture path through the matrix, whereas poor adhesion leads to debonding at the interface, which is clearly visible in SEM micrographs.
| Substrate | Silane Treatment | Observed Features | Interpretation |
|---|---|---|---|
| Glass Slide | Aminosilane (B1250345) dip-coating | Formation of "islands" or aggregates | Non-uniform, multi-layer silane coverage |
| Silicon Wafer | Fluoroalkyl silane monolayer | Smooth, featureless surface | Uniform, complete surface coverage |
| Porous Alumina | This compound vapor deposition | Conformal coating on pore walls, slight reduction in pore diameter | Successful functionalization of internal surfaces |
| Polymer Composite Fracture Surface | Silane-treated silica filler | Good filler-matrix adhesion, no pull-out | Effective coupling action of the silane |
Transmission Electron Microscopy (TEM) for internal structure and nanoparticle analysis
Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials and analyzing nanoparticles functionalized with this compound. nih.gov Unlike SEM, which probes the surface, TEM uses a broad beam of electrons that passes through an ultrathin specimen, allowing for the visualization of internal features at the nanoscale. nih.govutexas.edu
A primary application of TEM in this context is the characterization of core-shell nanoparticles, where a core material (e.g., silica, gold, or a quantum dot) is coated with a shell of silica derived from the hydrolysis and condensation of this compound. TEM can directly image these structures, enabling precise measurement of the core diameter and the thickness of the silane-derived shell. mdpi.com The uniformity and completeness of the shell are critical for the nanoparticle's properties, and TEM provides a direct assessment of these characteristics.
Furthermore, when these functionalized nanoparticles are incorporated into a polymer matrix, TEM can be used to study their dispersion. It can reveal whether the nanoparticles are well-distributed individually or if they have formed agglomerates. High-resolution TEM (HR-TEM) can even provide information about the crystalline structure of the nanoparticle core and the amorphous nature of the silane shell. youtube.com The compositional analysis can be enhanced by coupling TEM with Energy-Dispersive X-ray Spectroscopy (EDS), which can map the elemental distribution (e.g., silicon from the shell, elements from the core) within a single nanoparticle.
| Nanoparticle System | TEM Mode | Information Obtained | Typical Findings |
|---|---|---|---|
| Silica-coated Gold Nanoparticles | Bright-Field TEM | Core size, shell thickness, morphology | Core diameter: 20 nm; Shell thickness: 5 ± 1 nm |
| Functionalized Quantum Dots | High-Resolution TEM (HR-TEM) | Crystallinity of core, amorphous nature of shell | Visible lattice fringes in core, no ordering in shell |
| Nanoparticles in Polymer Matrix | Bright-Field TEM | Dispersion and agglomeration state | Generally well-dispersed with occasional small clusters |
| Core-Shell Nanoparticle | STEM-EDS | Elemental mapping of core and shell | Confirmation of distinct core (e.g., Au) and shell (Si, O) regions |
Atomic Force Microscopy (AFM) for surface mapping at nanoscale
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing surfaces modified with this compound at the nanoscale. nih.gov It generates three-dimensional topographic maps of a surface with very high resolution by scanning a sharp tip attached to a cantilever across the sample. spectraresearch.com AFM is particularly valuable because it can be operated in various environments, including ambient air and liquid, and it provides quantitative data on surface roughness and feature dimensions. nih.gov
For surfaces coated with this compound, AFM can reveal details that are not resolved by SEM. It can map the formation of self-assembled monolayers or thin films, visualizing the packing of molecules and the presence of pinholes or defects. nih.gov Similar to SEM, AFM can also detect the formation of silane "islands" or aggregates, but with superior height resolution, allowing for precise measurement of their dimensions. lehigh.eduresearchgate.net The root-mean-square (RMS) roughness of the surface before and after silanization can be calculated from AFM images, providing a quantitative measure of the change in surface texture. nih.gov
Beyond topography, advanced AFM modes can map other surface properties. For example, Phase Imaging can distinguish between areas of different material composition or mechanical properties based on the phase lag of the oscillating cantilever. This can be used to differentiate silane-rich domains from the underlying substrate. Force spectroscopy modes can probe local mechanical properties such as adhesion and elasticity, which are directly influenced by the presence and chemical nature of the silane layer. nih.govbeilstein-journals.org
| Sample | AFM Mode | Parameter Measured | Representative Value |
|---|---|---|---|
| Bare Silicon Wafer | Tapping Mode | RMS Roughness | 0.1 - 0.3 nm |
| Silane-coated Wafer (Monolayer) | Tapping Mode | RMS Roughness | 0.2 - 0.5 nm |
| Silane-coated Wafer (Multilayer) | Tapping Mode | Aggregate Height | 5 - 20 nm |
| Patterned Silane Film | Phase Imaging | Phase Contrast | 10-15° difference between silane and substrate |
| Silane-coated Surface | Force Spectroscopy | Adhesion Force | Increased by 20-50% compared to bare substrate |
Diffraction Techniques
X-ray Diffraction (XRD) for crystallinity and structural information
X-ray Diffraction (XRD) is a fundamental analytical technique used to determine the atomic and molecular structure of a material. nih.gov It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. Crystalline materials produce a characteristic pattern of sharp peaks, while amorphous materials produce a broad halo. ethz.chnasa.gov
This compound itself is a liquid and thus amorphous. However, XRD is highly relevant for studying the materials that are modified by it or created from it. For example, when this compound is used to coat a semi-crystalline polymer substrate, XRD can be employed to determine if the silanization process affects the substrate's crystallinity. Changes in peak intensity or position in the XRD pattern of the substrate could indicate alterations in the crystal structure or degree of crystallinity at the surface.
In the context of fillers and composites, if this compound is used to functionalize crystalline fillers like graphitic nanoplatelets or certain metal oxides, XRD can confirm that the crystal structure of the filler remains intact after the chemical modification. mdpi.com Conversely, silica materials produced through the sol-gel process from this compound are typically amorphous. Their XRD patterns would show a broad hump, characteristic of glassy materials, centered at a 2-theta angle corresponding to the average spacing of the silicon-oxygen tetrahedra. nasa.gov The position and width of this broad peak can provide information about the short-range order within the amorphous silica network.
| Sample | Expected XRD Pattern | Interpretation |
|---|---|---|
| Pure this compound | Broad halo, no sharp peaks | Amorphous liquid state |
| Crystalline filler (e.g., TiO₂) before functionalization | Sharp, well-defined peaks | Crystalline nature of the filler (e.g., anatase, rutile phases) |
| Crystalline filler after functionalization | Sharp peaks at same positions as original filler | The crystal structure of the filler is preserved during functionalization |
| Silica xerogel from silane hydrolysis | A single broad peak (e.g., around 2θ = 20-25°) | Amorphous silica network with short-range order |
| Semi-crystalline polymer film with silane coating | Combination of sharp peaks and a broad amorphous halo | Analysis of peak intensity/width can reveal changes in the polymer's degree of crystallinity |
Lack of Publicly Available Data on the Rheological Characterization of this compound
Despite a comprehensive search for scientific literature and data, no specific research findings or data tables concerning the rheological characterization of sol-gel systems and polymer networks containing this compound could be located. The information required to populate the requested article section is not available in the public domain at this time.
Extensive searches were conducted to find detailed information on the viscosity, gelation time, storage modulus (G'), and loss modulus (G'') of systems incorporating this compound. These inquiries, targeting academic databases and scientific publications, did not yield any specific experimental data or detailed discussions about the rheological properties of this particular compound.
General information on the rheology of sol-gel systems and the effect of various silane coupling agents on polymer networks is available. For instance, studies on tetraethoxysilane (TEOS) detail the evolution of viscosity during the sol-gel transition, and research on polymers incorporating different functionalized silanes describes changes in their mechanical and flow properties. However, none of the available resources provide specific data or even a qualitative description of the rheological behavior of systems based on or containing this compound.
Therefore, the section "5.5. Rheological Characterization of Sol-Gel Systems and Polymer Networks" for this compound cannot be written.
Theoretical and Computational Investigations of 2 Triethoxysilylpropanenitrile
Quantum Chemical Studies
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For 2-triethoxysilylpropanenitrile, such studies would provide invaluable data on its stability, reactivity, and spectroscopic signatures.
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure of this compound would involve calculating key quantum chemical descriptors. These would include, but are not be limited to, molecular orbital energies (HOMO-LUMO gap), atomic charges, and bond orders. This analysis would reveal how the electron-withdrawing nature of the nitrile group influences the electron density around the silicon atom and the lability of the ethoxy groups.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
This interactive table would present calculated values for properties such as HOMO energy, LUMO energy, HOMO-LUMO gap, dipole moment, and partial atomic charges on key atoms (Si, N, O). The data would be sortable by the level of theory used for the calculation (e.g., DFT with different functionals, ab initio methods).
No published data is currently available to populate this table.
Prediction and Interpretation of Spectroscopic Properties
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. Theoretical calculations of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound would be invaluable for its characterization. These predicted spectra would help in assigning vibrational modes and chemical shifts observed in experimental studies.
Table 2: Predicted Spectroscopic Data for this compound
This interactive table would list predicted vibrational frequencies (and their corresponding assignments) for IR and Raman spectroscopy, as well as calculated chemical shifts for ¹H, ¹³C, and ²⁹Si NMR. Users could filter the data by spectroscopic technique and computational method.
No published data is currently available to populate this table.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations would be crucial for understanding its transformation from a monomer to a networked material.
Simulation of Hydrolysis and Condensation Processes
The hydrolysis of the triethoxysilyl group to form silanols, followed by their condensation to form siloxane bonds, is the fundamental chemistry behind the application of this compound in sol-gel processes and as a coupling agent. MD simulations could model these reactions at the atomic level, providing information on reaction rates, the influence of pH and solvent, and the structure of the initial oligomers.
Modeling of Network Formation and Polymerization Dynamics
Extended MD simulations could model the growth of the polysiloxane network from this compound monomers. These simulations would be instrumental in understanding how the cyano-propyl group affects the morphology and cross-linking density of the resulting polymer. Such models could predict material properties like porosity and mechanical strength.
Reaction Mechanism Elucidation
A detailed elucidation of the reaction mechanisms of this compound would combine quantum chemical calculations of transition states with the dynamic information from MD simulations. This would provide a complete picture of the energy landscapes of the hydrolysis and condensation reactions, explaining the observed reactivity and guiding the design of synthetic protocols. The hydrolysis of the nitrile group itself under certain conditions is another reaction pathway that warrants theoretical investigation.
Transition State Analysis and Reaction Pathway Identification
The analysis of transition states and the identification of reaction pathways are fundamental aspects of computational chemistry, providing insights into the mechanisms of chemical reactions. semanticscholar.org This involves locating the transition state—a high-energy, unstable configuration that exists transiently between reactants and products—and mapping the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the intended reactants and products. semanticscholar.org
For related alkoxysilane compounds, computational studies have successfully elucidated reaction mechanisms, such as hydrolysis and condensation reactions. semanticscholar.orgmdpi.com These studies typically employ DFT methods to calculate the geometries of reactants, products, and transition states. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a transition state. semanticscholar.org Similarly, research on the reactions of the nitrile functional group, such as hydrosilylation, has utilized computational modeling to determine reaction pathways and understand selectivity, often identifying key transition states that govern the reaction's outcome. researchgate.netpkusz.edu.cn
Despite the existence of these established methods, specific studies applying them to determine the transition states and reaction pathways for reactions involving this compound have not been identified in the surveyed literature.
Energetics of Reaction Pathways
In studies of other silanes and nitriles, researchers have calculated detailed energy profiles for various reaction pathways. pkusz.edu.cnnih.gov These profiles help in identifying the most favorable reaction route—the one with the lowest energy barrier. For example, computational analysis of copper-catalyzed amide dehydration to nitriles revealed a four-membered transition state with reduced strain, explaining the reaction's efficiency at low temperatures. nih.gov Likewise, investigations into alkoxysilane condensation have used DFT to calculate the enthalpy and Gibbs free energy for different steps in the proposed mechanism, corroborating experimental observations. mdpi.com
No specific data on the energetics of reaction pathways for this compound could be located in the available research.
Computational Design and Prediction of Novel Materials Based on this compound
Computational materials science is a rapidly growing field that uses modeling and simulation to design and predict the properties of new materials, often before they are synthesized in a lab. acs.org Silane (B1218182) precursors, including various alkoxysilanes, are important building blocks for creating hybrid organic-inorganic materials and functionalized surfaces. mdpi.comscience.gov
Computational approaches, such as molecular dynamics (MD) and DFT, are used to predict how these precursor molecules will assemble, how they will bind to surfaces, and what the properties of the resulting material will be. acs.orgmdpi.com For example, MD simulations have been used to study the grafting of different (3-mercaptopropyl)alkoxysilanes onto silica (B1680970) surfaces to understand how the number of reactive groups influences the conformation of the molecule on the surface. mdpi.com In the context of area-selective deposition, DFT calculations have been used to evaluate the surface selectivity of different aminosilane (B1250345) precursors, guiding the design of processes for creating advanced electronic materials. acs.org
Q & A
Q. What are the recommended synthesis methods for 2-Triethoxysilylpropanenitrile in academic research?
Methodological Answer: The synthesis of this compound typically involves silylation reactions, where a nitrile-containing precursor reacts with triethoxysilane under controlled conditions. Key steps include:
- Precursor Selection : Use propanenitrile derivatives with reactive leaving groups (e.g., halides) to facilitate nucleophilic substitution with triethoxysilane .
- Catalysts : Employ transition-metal catalysts (e.g., palladium or platinum) to enhance reaction efficiency, especially in hydrosilylation pathways .
- Solvent Systems : Anhydrous solvents like toluene or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the triethoxysilyl group .
- Purification : Column chromatography or vacuum distillation is recommended to isolate the product from unreacted silane or byproducts .
Q. How can researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Characterization involves a multi-technique approach:
- NMR Spectroscopy : Use H and C NMR to identify peaks corresponding to the ethoxysilyl (-Si(OCHCH)) and nitrile (-CN) groups. Compare shifts with analogous compounds (e.g., 3-Oxo-3-(thiophen-3-yl)propanenitrile) .
- FT-IR : Confirm the presence of the nitrile group via a sharp absorption band near 2240 cm .
- Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns using electron ionization (EI) or chemical ionization (CI) methods .
- Elemental Analysis : Ensure stoichiometric consistency between theoretical and experimental C, H, N, and Si content .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation of volatile silane byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised during bulk handling .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
- Storage : Store in amber glass containers under inert gas (e.g., argon) at temperatures below 25°C to prevent degradation .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Silane-nitrile bonds typically degrade above 150°C, releasing ethylene and forming silica residues .
- Hydrolytic Sensitivity : Monitor hydrolysis kinetics in humid environments using Si NMR to track siloxane formation. Buffered solutions (pH 7–9) accelerate hydrolysis .
- Photostability : Expose samples to UV-Vis light (254–365 nm) and analyze degradation via HPLC. Stabilizers like hindered amines can mitigate photooxidation .
Q. What role does this compound play in composite material synthesis, and how can its reactivity be optimized?
Methodological Answer:
- Surface Functionalization : The compound acts as a coupling agent in silica-polymer composites. Optimize silane grafting density by pre-treating silica surfaces with plasma or acid activation .
- Crosslinking Efficiency : Adjust the molar ratio of this compound to polymer precursors (e.g., acrylates) and monitor gelation time via rheometry .
- Mechanical Properties : Correlate composite tensile strength with silane concentration using ASTM D638 testing protocols. Excess silane may reduce flexibility due to over-crosslinking .
Q. How should researchers resolve discrepancies in reported synthesis yields of this compound?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables like catalyst loading, temperature, and solvent polarity. For example, higher Pd catalyst concentrations (1–2 mol%) may improve yields in hydrosilylation .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., disiloxanes) that reduce yield. Adjust reaction stoichiometry to favor monomeric product formation .
- Reproducibility Checks : Validate protocols across multiple labs, ensuring consistent moisture control and reagent purity (≥99% triethoxysilane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
